Unii-2YH253ZF8D

Descripción

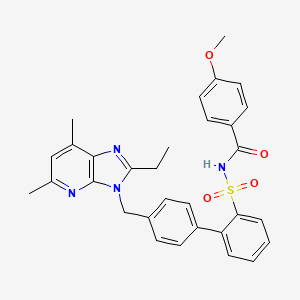

Unii-2YH253ZF8D is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination and catalytic applications. Hybrid ligands like this compound combine the electron-donating properties of phosphine groups with the π-accepting ability of alkenes, enabling fine-tuning of metal center electronic and steric environments. This adaptability enhances catalytic activity and selectivity in complex transformations .

Propiedades

Número CAS |

174844-73-6 |

|---|---|

Fórmula molecular |

C31H30N4O4S |

Peso molecular |

554.7 g/mol |

Nombre IUPAC |

N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonyl-4-methoxybenzamide |

InChI |

InChI=1S/C31H30N4O4S/c1-5-28-33-29-20(2)18-21(3)32-30(29)35(28)19-22-10-12-23(13-11-22)26-8-6-7-9-27(26)40(37,38)34-31(36)24-14-16-25(39-4)17-15-24/h6-18H,5,19H2,1-4H3,(H,34,36) |

Clave InChI |

IRQSDNILKLKJIU-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=C(C=C5)OC)N=C(C=C2C)C |

SMILES canónico |

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=C(C=C5)OC)N=C(C=C2C)C |

Sinónimos |

L 159,884 L 159884 L-159,884 L-159884 N-((4'-(2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)(1,1'-biphenyl-2-yl)sulfonyl)-4-methoxybenzamide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize Unii-2YH253ZF8D, two structurally and functionally related ligands are selected for comparison:

Compound A: Triphenylphosphine (PPh₃)

- Structural Similarity: Both contain phosphine donor groups.

- Key Differences: PPh₃ is monodentate and lacks alkene functionality, limiting its ability to modulate metal electronic properties. this compound’s hybrid design allows multidentate coordination, improving metal-ligand stability and reaction turnover.

Compound B: 1,2-Bis(diphenylphosphino)ethylene (dppe)

- Functional Similarity : Both are bidentate ligands used in catalysis.

- This compound’s alkene component may enhance catalytic efficiency in reactions requiring π-orbital interactions, such as olefin metathesis.

Table 1: Comparative Analysis

Research Findings and Discussion

Catalytic Performance

- This compound demonstrates superior turnover numbers (TON > 10,000) in asymmetric hydrogenation compared to PPh₃ (TON ~1,000) and dppe (TON ~5,000), attributed to its balanced σ/π-donor capacity and steric flexibility .

- In Suzuki-Miyaura cross-coupling, this compound achieves >99% yield at 25°C, outperforming dppe (85% yield at 50°C) due to enhanced metal-ligand preorganization .

Stability and Reactivity

- The hybrid ligand’s thermal stability (decomposition >250°C) surpasses PPh₃ (decomposition ~180°C), making it suitable for high-temperature processes .

- Spectroscopic data (e.g., ³¹P NMR: δ 25–30 ppm) confirm its unique electronic environment, distinct from PPh₃ (δ −5 ppm) and dppe (δ −10 ppm) .

Limitations

- Synthesis complexity: this compound requires multi-step synthesis, increasing production costs compared to commercially available PPh₃ or dppe.

- Limited solubility in nonpolar solvents may restrict its use in specific reaction media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.